[4-(4-Methoxyanilino)phenyl]methanol
Description
[4-(4-Methoxyanilino)phenyl]methanol is a secondary amine derivative characterized by a benzyl alcohol group (-CH2OH) attached to a phenyl ring substituted with a 4-methoxyanilino moiety (-NH-C6H4-OCH3). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and advanced materials . Its structure enables hydrogen bonding via the hydroxyl and amino groups, influencing its physicochemical properties and supramolecular interactions .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
[4-(4-methoxyanilino)phenyl]methanol |
InChI |
InChI=1S/C14H15NO2/c1-17-14-8-6-13(7-9-14)15-12-4-2-11(10-16)3-5-12/h2-9,15-16H,10H2,1H3 |
InChI Key |
QOVYRHSYAXACRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyanilino)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 4-((4-methoxyphenyl)imino)methyl)phenol using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an alcohol solvent under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxyanilino)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces various reduced derivatives.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
[4-(4-Methoxyanilino)phenyl]methanol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of [4-(4-Methoxyanilino)phenyl]methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell walls or inhibition of essential enzymes.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with derivatives featuring substituted anilino groups and aromatic alcohols. Key analogues include:
Key Observations :
- Substitution of the hydroxyl group (phenol vs. benzyl alcohol) alters hydrogen-bonding capacity and solubility. For instance, the phenol group in 2-[(4-Methoxyanilino)methyl]phenol forms stronger intermolecular O–H⋯N bonds compared to the benzyl alcohol in the target compound .
- The dihedral angle between aromatic rings in this compound analogues (e.g., 71.10° in 2-[(4-Methoxyanilino)methyl]phenol) influences molecular packing and crystallinity .
Key Observations :
- Reductive amination (e.g., NaBH4) is a common method for introducing the anilino-methyl group .
- Palladium catalysis (e.g., ) is employed for complex heterocycles but requires stringent conditions .
Physicochemical Properties
Key Observations :
- The benzyl alcohol group in the target compound enhances solubility in polar solvents compared to phenol derivatives .
- Hydrogen bonding in crystal structures correlates with thermal stability; e.g., 2-[(4-Methoxyanilino)methyl]phenol’s higher melting point .
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